molecular formula C15H10Br4N2O3 B11553345 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11553345
M. Wt: 585.9 g/mol
InChI Key: KZTDWEVFLFFAQL-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple bromine atoms and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or dehalogenated compounds.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its multiple bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H10Br4N2O3

Molecular Weight

585.9 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br4N2O3/c16-9-4-11(18)15(12(19)5-9)24-7-14(23)21-20-6-8-1-2-13(22)10(17)3-8/h1-6,22H,7H2,(H,21,23)/b20-6+

InChI Key

KZTDWEVFLFFAQL-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.